Oxane vs. Oxolane Ring: Molecular Weight and LogD Impact on Reaction Design
The six-membered oxane ring in (Oxan-2-ylmethyl)hydrazine dihydrochloride confers distinct molecular weight and lipophilicity compared to the five-membered oxolane analog (Oxolan-2-ylmethyl)hydrazine dihydrochloride (CAS 1209582-60-4) [1][2]. The target compound has a molecular weight of 203.11 g/mol, which is 14.03 g/mol heavier than the oxolane analog's 189.08 g/mol . The Log P value for the target compound is 0.053, compared to -0.393 for the oxolane analog [3][4]. This Log P difference of 0.446 units translates to approximately 2.8-fold higher predicted partition into organic phases, which can substantially affect extraction efficiency and chromatographic retention during purification [3].
| Evidence Dimension | Lipophilicity (Log P) and Molecular Weight |
|---|---|
| Target Compound Data | Log P = 0.053; MW = 203.11 g/mol |
| Comparator Or Baseline | (Oxolan-2-ylmethyl)hydrazine dihydrochloride: Log P = -0.393; MW = 189.08 g/mol |
| Quantified Difference | Δ Log P = +0.446 (≈2.8× higher organic partition); Δ MW = +14.03 g/mol |
| Conditions | Calculated/experimental Log P values from ChemBase database entries; molecular formulas C₆H₁₆Cl₂N₂O (target) vs. C₅H₁₄Cl₂N₂O (comparator) |
Why This Matters
This difference is critical for reaction stoichiometry calculations and for predicting compound behavior in liquid-liquid extractions, preparative HPLC, and reversed-phase chromatography, enabling more accurate process design and troubleshooting compared to the oxolane analog.
- [1] ChemBase. (n.d.). (oxan-2-ylmethyl)hydrazine dihydrochloride (CBID:268553). Database entry. View Source
- [2] ChemBase. (n.d.). (oxolan-2-ylmethyl)hydrazine hydrochloride (CBID:290237). Database entry. View Source
- [3] ChemBase. (n.d.). (oxan-2-ylmethyl)hydrazine dihydrochloride: Theoretical calculation properties. Database entry. View Source
- [4] ChemBase. (n.d.). 1-(oxolan-2-ylmethyl)hydrazine hydrochloride: Hydrophobicity (logP). Database entry. View Source
